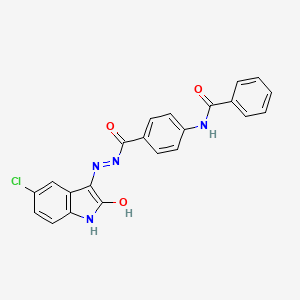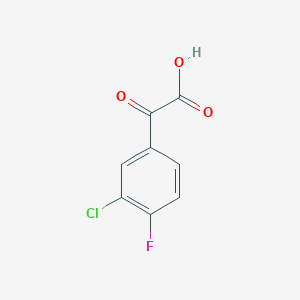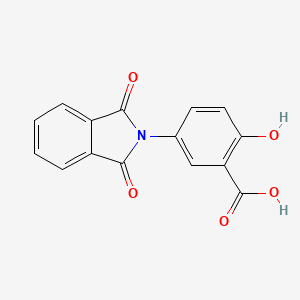![molecular formula C15H9Cl2F2NO3 B2592900 [2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 387349-21-5](/img/structure/B2592900.png)
[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate” are not available, related compounds such as “2,6-Difluoroanilino(oxo)acetic acid” are used in various chemical reactions . These reactions include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Polymorphism and Luminescence
- Difluoroboron avobenzone, a boron complex related to sunscreen products, exhibits morphology-dependent emission and mechanochromic luminescence in the solid state. It shows significant red-shifted emission under UV excitation when physically manipulated, with potential applications in "scratch the surface" ink for commercial use (Zhang et al., 2010).
Environmental Behavior of Fluorinated Compounds
- Novel polyfluorinated ether sulfonates, alternatives to perfluorooctanesulfonate (PFOS) used in China's electroplating industry, were investigated for their environmental behavior and potential adverse effects. The study provides insights into the occurrence, distribution, and environmental impacts of fluorinated contaminants (Ruan et al., 2015).
Synthesis and Characterization of Fluorinated Reagents
- A novel N-F reagent derived from ethano-Tröger's base was synthesized, showcasing the potential for creating more reactive electrophilic N-F reagents than Selectfluor, with applications in fluorination reactions (Pereira et al., 2016).
Catalysis and Oxygen Reduction
- A fluorinated free base porphyrin was studied for its catalytic activity in the reduction of oxygen by weak electron donors. This research highlights the potential of fluorinated compounds in catalysis and energy applications (Hatay et al., 2010).
properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F2NO3/c16-8-4-5-10(17)9(6-8)15(22)23-7-13(21)20-14-11(18)2-1-3-12(14)19/h1-6H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYHNIDSCXCVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)
![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2592823.png)

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)





![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)